tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a complex organic compound that features a tert-butyl ester, a chloro substituent, and a boronate ester group attached to an indole core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Boronate Ester Formation: The boronate ester group is introduced through a Miyaura borylation reaction, where the chloro-substituted indole reacts with bis(pinacolato)diboron in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen or other substituents.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Boronic acids.
Reduction: Dechlorinated indole derivatives.
Substitution: Indole derivatives with new substituents replacing the chloro group.
Scientific Research Applications
Chemistry
Cross-Coupling Reactions: The boronate ester group makes this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Ligand Synthesis: It can be used in the synthesis of ligands for catalysis.
Biology and Medicine
Drug Development: The indole core is a common scaffold in drug design, and modifications at the boronate ester and chloro positions can lead to compounds with potential therapeutic properties.
Biological Probes: The compound can be used to develop probes for studying biological processes involving indole derivatives.
Industry
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound’s mechanism of action in biological systems would depend on its specific interactions with molecular targets. The indole core can interact with various enzymes and receptors, while the boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-chloro-1H-indole-1-carboxylate: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Lacks the tert-butyl ester, which can affect its solubility and reactivity.
Uniqueness
The presence of both the boronate ester and the tert-butyl ester groups in tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate provides a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
This compound’s versatility and unique structural features make it a significant subject of study in various fields of chemistry and biology.
Properties
IUPAC Name |
tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BClNO4/c1-17(2,3)24-16(23)22-11-12(15-13(21)9-8-10-14(15)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBYQSLSUBWFNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C(=CC=C3)Cl)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682307 |
Source
|
Record name | tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-94-0 |
Source
|
Record name | 1H-Indole-1-carboxylic acid, 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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